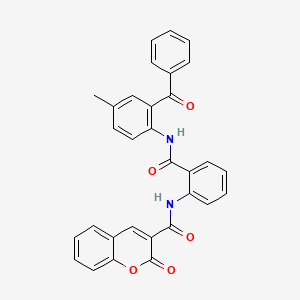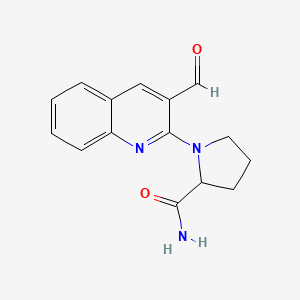![molecular formula C15H13ClN6O2 B2482455 8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 569336-58-9](/img/structure/B2482455.png)
8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C15H13ClN6O2 and its molecular weight is 344.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Applications in Heterocyclic Chemistry
The compound "8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione" represents a class of chemicals that are part of broader research into heterocyclic chemistry. Researchers have synthesized various derivatives and analogs, investigating their potential applications. For instance, El-Agrody et al. (2001) detailed the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and related compounds, highlighting their antimicrobial activity. This underscores the compound's role in developing new antimicrobial agents, demonstrating its importance in medicinal chemistry and pharmacology (El-Agrody et al., 2001).
Antifungal and Physicochemical Properties
The compound's derivatives have been explored for their antifungal properties and solubility characteristics, which are crucial for pharmaceutical applications. Volkova et al. (2020) synthesized a novel potential antifungal compound, conducting an extensive study on its solubility and thermodynamics in various solvents. This research is vital for understanding the compound's behavior in biological systems and for designing effective drug delivery mechanisms (Volkova et al., 2020).
Oxidation Reactions and Organic Synthesis
The compound and its analogs have been used as reagents in organic synthesis, demonstrating versatility in chemical reactions. Zolfigol et al. (2006) utilized a related compound, "4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione," as an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions. This showcases the compound's utility in facilitating specific oxidation reactions, which is beneficial for synthesizing complex organic molecules (Zolfigol et al., 2006).
Mécanisme D'action
Target of Action
The primary target of this compound, also known as 8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione or NSC720610, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. Under normal conditions, CDK2 forms a complex with cyclin A2, which is necessary for the progression from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, this compound disrupts this process, leading to cell cycle arrest .
Result of Action
The inhibition of CDK2 by this compound leads to cell cycle arrest, which can result in the death of rapidly dividing cells, such as cancer cells . This makes it a potential candidate for the development of anticancer drugs .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with CDK2
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-(4-chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O2/c1-19-10-12(20(2)15(24)21(3)13(10)23)22-11(17-18-14(19)22)8-4-6-9(16)7-5-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMNGFNGNVBMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
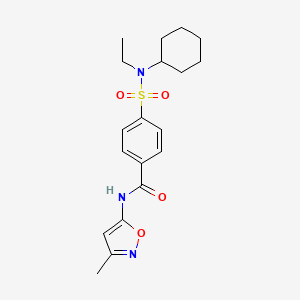
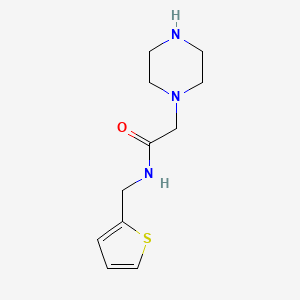
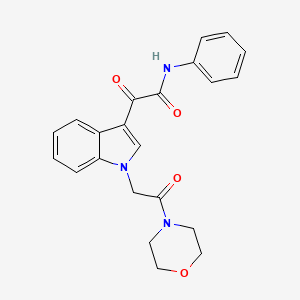
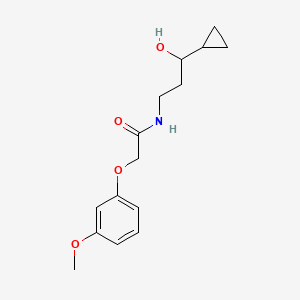
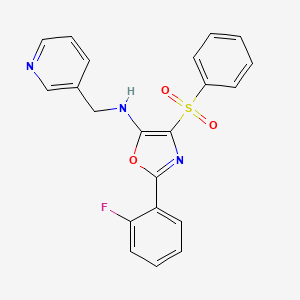
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2482381.png)
![8-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2482382.png)
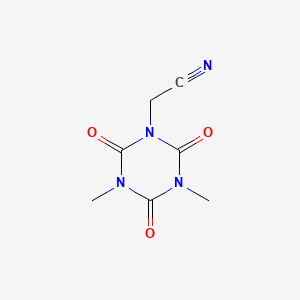

![9-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2482387.png)
![(S)-2-Methyl-3-[(tetrahydro-2H-pyran)-2-yl]propan-1-ol](/img/structure/B2482388.png)
